Perftoran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

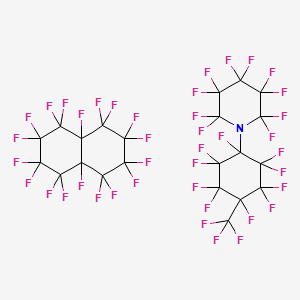

Perftoran, also known as this compound, is a useful research compound. Its molecular formula is C22F41N and its molecular weight is 1057.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Blood Substitute in Acute Hypoxia

Perftoran has been extensively studied as a blood substitute, particularly in cases of acute posthemorrhagic anemia. Research indicates that it effectively improves oxygen delivery in situations where traditional blood products are unavailable. In a study involving cats with internal bleeding, this compound demonstrated significant clinical effectiveness, alleviating symptoms of severe hypoxia and improving overall survival rates .

Table 1: Clinical Effectiveness of this compound in Animal Models

| Study Type | Subject | Condition | Outcome |

|---|---|---|---|

| Animal Study | 20 cats | Acute posthemorrhagic anemia | Improved oxygenation and survival rates |

| Clinical Trials | 35,000 patients | Hemorrhagic shock | Promising therapeutic results |

Enhancement of Cancer Treatment

Recent studies have highlighted the role of this compound in enhancing the efficacy of chemotherapeutic agents. In particular, it has been shown to reduce resistance in lung cancer cells to carboplatin. The combination of this compound with carboplatin not only increased the cytotoxicity of the drug but also shifted cell death mechanisms from necrosis to apoptosis .

Table 2: Effects of this compound on Lung Cancer Cell Resistance

| Treatment | Apoptotic Cells (%) | Necrotic Cells (%) | MRP-2 Expression |

|---|---|---|---|

| Carboplatin alone | 35.4 | High | Elevated |

| Carboplatin + this compound | 54.4 | Low | Decreased |

Cerebral Microvascular Effects

This compound's ability to enhance tissue oxygenation has been explored in cerebral microvascular studies. Its administration has been linked to improved pial arteriolar diameters and reduced ischemic cell death during hypoxic conditions in animal models . These findings suggest potential applications in treating conditions like stroke or traumatic brain injury.

Photodynamic Therapy Enhancement

In combination with indocyanine green photodynamic therapy, this compound has been found to increase phototoxicity while suppressing hypoxia-associated microRNAs that contribute to tumor growth . This dual application could lead to more effective cancer treatments by targeting both the tumor microenvironment and enhancing therapeutic efficacy.

Case Study: Hemorrhagic Shock Management

A notable case involved the use of this compound in patients experiencing hemorrhagic shock due to trauma. The compound was administered as part of a blood replacement strategy, leading to improved oxygen delivery and stabilization of vital signs within hours .

Case Study: Cancer Treatment Efficacy

In a clinical setting, patients with advanced lung cancer were treated with carboplatin and this compound. Results indicated a significant decrease in tumor size and improved patient outcomes compared to those receiving carboplatin alone .

Eigenschaften

CAS-Nummer |

99752-82-6 |

|---|---|

Molekularformel |

C22F41N |

Molekulargewicht |

1057.2 g/mol |

IUPAC-Name |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene;1-[1,2,2,3,3,4,5,5,6,6-decafluoro-4-(trifluoromethyl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decafluoropiperidine |

InChI |

InChI=1S/C12F23N.C10F18/c13-1(10(29,30)31)2(14,15)5(20,21)9(28,6(22,23)3(1,16)17)36-11(32,33)7(24,25)4(18,19)8(26,27)12(36,34)35;11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 |

InChI-Schlüssel |

IYVCXLAGSZWAEQ-UHFFFAOYSA-N |

SMILES |

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C1(C(C(C(C(C1(F)F)(F)F)(N2C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F |

Kanonische SMILES |

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C1(C(C(C(C(C1(F)F)(F)F)(N2C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F |

Key on ui other cas no. |

99752-82-6 |

Synonyme |

perftoran |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.